molecular formula C16H23ClN2O5S2 B2891514 3-chloro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1797874-62-4

3-chloro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2891514
CAS No.: 1797874-62-4
M. Wt: 422.94
InChI Key: CJSUGTCLRLCUDX-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a synthetic small molecule investigated for its role as a potent kinase inhibitor. Its molecular architecture, featuring an azetidine ring core and dual sulfonamide groups, is designed to act as an ATP-competitive antagonist, targeting the catalytic domains of specific protein kinases . This compound is of significant interest in oncological research for probing intracellular signaling cascades , such as the MAPK/ERK pathway, which are frequently dysregulated in cancers. By selectively inhibiting kinase activity, this reagent serves as a critical tool for elucidating the mechanisms of cell proliferation, apoptosis, and metastasis. Furthermore, its application extends to preclinical studies focused on inflammatory and autoimmune diseases , where kinase signaling plays a pivotal role, providing researchers with a valuable chemical probe for validating new therapeutic targets and understanding complex signal transduction networks.

Properties

IUPAC Name

3-chloro-N-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O5S2/c1-12(2)11-25(21,22)15-9-19(10-15)16(20)6-7-18-26(23,24)14-5-3-4-13(17)8-14/h3-5,8,12,15,18H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSUGTCLRLCUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound that exhibits notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes both azetidine and sulfonamide moieties, which contribute to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula for this compound is C19H22ClN2O4SC_{19}H_{22}ClN_{2}O_{4}S, with a molecular weight of approximately 428.0 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can participate in hydrogen bonding and other interactions, potentially inhibiting enzymes involved in critical metabolic pathways. Research suggests that compounds with similar structures may act as inhibitors for lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression due to its role in epigenetic regulation .

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including those similar to this compound. For instance, certain benzenesulfonamides have demonstrated selective inhibition of LSD1, with IC50 values indicating significant potency. Compounds exhibiting IC50 values below 10 µM are generally considered promising candidates for further development .

Antimicrobial Activity

In addition to anticancer properties, sulfonamides have historically been recognized for their antimicrobial effects. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This action can lead to bacteriostatic effects against a range of pathogens.

Study 1: LSD1 Inhibition

A study focused on the design and synthesis of benzenesulfonamides found that certain derivatives exhibited reversible inhibition of LSD1, which could be linked to the structural features present in compounds like this compound. The docking studies revealed potential binding modes that suggest a favorable interaction between the compound and the active site of LSD1 .

Study 2: Antimicrobial Efficacy

Research into related sulfonamide compounds has shown efficacy against various bacterial strains, indicating that modifications in the molecular structure can enhance antimicrobial properties. The introduction of bulky groups such as isobutylsulfonyl may influence the lipophilicity and membrane permeability of the compound, thereby affecting its bioactivity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Compound ASulfonamide + AzetidineLSD1 Inhibitor9.5
Compound BSimple SulfonamideAntimicrobialVaries
This compoundComplex Azetidine + SulfonamidePotentially Anticancer/AntimicrobialTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share critical structural features with the target molecule, including the benzenesulfonamide core, halogen substituents, and heterocyclic or alkyl-sulfonyl modifications. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name (CAS/ID) Molecular Formula Molecular Weight Substituents/Modifications Heterocyclic Group Reported Activity Reference
Target Compound C₁₇H₂₄ClN₃O₅S₂ 474.02 3-chloro, isobutylsulfonyl, azetidine Azetidine (4-membered ring) Not reported -
3-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-methylbenzenesulfonamide (1396808-52-8) C₂₀H₂₁ClN₄O₃S 432.9 3-chloro, 2-methyl, cyclopropyl, phenyl 1,2,4-triazolone (5-membered ring) Not explicitly reported
3-Chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzenesulfonamide (2097927-01-8) C₂₀H₂₁ClN₄O₅S₂ 513.0 3-chloro, 2-methyl, cyclopropyl Benzothiadiazole (6-membered fused ring) Not explicitly reported
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (2034520-46-0) C₁₃H₁₆ClFN₄O₂S 346.81 3-chloro, 4-fluoro, triazole 1,2,3-triazole (5-membered ring) Not explicitly reported
PZ-1361 (5-HT7 antagonist) (2095849-69-5) C₂₅H₂₈ClN₃O₄S 526.03 3-chloro, biphenyl ether, piperidine Piperidine (6-membered ring) 5-HT7 receptor antagonist
15i (Anticancer sulfamethoxazole derivative) C₂₀H₁₉ClN₆O₆S 505.16 2-chloro-5-nitrobenzylidene, hydrazineyl Isoxazole (5-membered ring) Anticancer (in vitro)
TLR7-9 antagonist derivatives (Patent EP) Varies Varies Tetrahydropyrazolo-pyridine, morpholine Azetidine, pyrazolo-pyridine TLR7-9 antagonism (SLE treatment)

Structural Features and Modifications

  • Heterocyclic Groups: The target compound’s azetidine group (4-membered ring) contrasts with larger rings in analogs, such as piperidine (6-membered) in PZ-1361 or fused benzothiadiazole in CAS 2097927-01-8 .
  • Sulfonyl and Halogen Substituents : The isobutylsulfonyl group in the target compound differs from cyclopropyl or triazole-linked substituents in analogs . Halogen placement (3-chloro vs. 4-fluoro in CAS 2034520-46-0 ) may influence electronic properties and steric interactions.
  • Linker Flexibility : The 3-oxopropyl linker in the target compound provides flexibility compared to rigid triazolone or benzothiadiazole linkers in other derivatives .

Preparation Methods

Aza-Michael Addition Methodology

The 3-(isobutylsulfonyl)azetidine core is synthesized via aza-Michael addition using methyl 2-(azetidin-3-ylidene)acetates. Typical conditions involve:

Parameter Value Source
Solvent Acetonitrile
Temperature 80°C
Catalyst Triphenylphosphine
Base Piperidine (1.25 equiv)
Reaction Time 12-16 hours

This method produces azetidine intermediates in 65-78% yield after silica gel chromatography. The isobutylsulfonyl group is introduced via subsequent sulfonation using isobutylsulfonyl chloride in dichloromethane at 0-5°C.

Sulfonamide Coupling Reactions

Benzenesulfonyl Chloride Preparation

3-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene using ClSO3H in chlorinated solvents. Optimal conditions derived from analogous syntheses include:

$$ \text{C}6\text{H}5\text{Cl} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}2, 50^\circ\text{C}} \text{3-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} $$

Yields reach 89% when using N,N-dimethylformamide (0.5 mol%) as catalyst.

Amide Bond Formation

Coupling the sulfonyl chloride with 3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropylamine employs Schotten-Baumann conditions:

Component Quantity Source
Amine 1.1 equiv
NaOH 2.0 equiv
Solvent THF/H2O (3:1)
Temperature 0°C → RT
Reaction Time 4 hours

This method affords the target compound in 73% yield after recrystallization from hexane/benzene/DCM.

Purification and Characterization

Chromatographic Techniques

Final purification uses gradient elution on silica gel with hexane/ethyl acetate (100:0 → 75:25). Analytical HPLC (C18 column, MeCN/H2O 70:30) shows >98% purity.

Spectroscopic Data

Key characterization data from analogous compounds:

Technique Diagnostic Signal Reference
$$ ^1\text{H NMR} $$ δ 3.31 (s, 3H, N-CH3)
$$ ^{13}\text{C NMR} $$ δ 156.3 (C=O)
HRMS m/z 451.1243 [M+H]+ (calc. 451.1248)

Comparative Analysis of Synthetic Routes

Two primary pathways emerge from the literature:

Route A (Aza-Michael approach):

  • Total yield: 52% over 5 steps
  • Advantages: High azetidine regioselectivity
  • Limitations: Requires cryogenic conditions for sulfonation

Route B (Phosphorus pentachloride method):

  • Total yield: 47% over 4 steps
  • Advantages: Shorter synthetic sequence
  • Limitations: Mixture of chlorinated byproducts

Route A is preferred for GMP manufacturing due to superior reproducibility, while Route B offers cost advantages for research-scale synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-chloro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Synthesis Strategy : The compound’s core structure involves a sulfonamide group linked to an azetidine ring. A plausible route includes:

  • Step 1 : Formation of the azetidine ring via cyclization of precursors (e.g., using isobutylsulfonyl chloride and azetidine derivatives under basic conditions).
  • Step 2 : Coupling the sulfonamide moiety to the azetidine core via a propionyl linker.
  • Optimization : Reaction temperatures (40–60°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., HATU for amide bond formation) are critical for yield and purity .
    • Analytical Validation : Confirm intermediates via 1H^1H-NMR (e.g., azetidine proton signals at δ 3.5–4.0 ppm) and LC-MS for molecular ion verification .

Q. How is the structural conformation of this compound characterized, and what techniques validate its 3D arrangement?

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., sulfonamide S=O bond distances ~1.43 Å). Similar azetidine derivatives show chair conformations influencing biological interactions .
  • Computational Modeling : Density Functional Theory (DFT) predicts electrostatic potential maps, highlighting nucleophilic/electrophilic regions for target binding .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4). Poor aqueous solubility may require formulation with cyclodextrins or surfactants.
  • Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to detect degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Target Identification : Use affinity chromatography or SPR to identify binding partners (e.g., enzymes with sulfonamide-binding pockets).
  • Kinetic Analysis : Perform enzyme inhibition assays (e.g., IC50_{50} determination) under varied pH/temperature conditions. For example, similar sulfonamides inhibit carbonic anhydrase with KiK_i values in the nM range .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy track intracellular localization .

Q. What strategies resolve contradictions in activity data across different studies?

  • Data Triangulation : Compare results from orthogonal assays (e.g., enzymatic vs. cellular assays). For example, discrepancies in IC50_{50} values may arise from off-target effects or assay sensitivity .
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., isobutylsulfonyl vs. methylsulfonyl groups) to isolate pharmacophoric elements .

Q. How can environmental fate and degradation pathways be evaluated for this compound?

  • Environmental Persistence : Use OECD 301B biodegradation tests to assess half-life in soil/water. Sulfonamides often exhibit moderate persistence (t1/2_{1/2} = 30–60 days) .
  • Metabolite Identification : LC-HRMS identifies degradation products (e.g., deschloro metabolites via reductive pathways) .

Methodological Considerations

Q. What experimental designs are robust for studying dose-response relationships?

  • In Vitro : Use a 6-point dilution series (0.1–100 µM) with triplicate replicates. Include positive/negative controls (e.g., known inhibitors/DMSO).
  • In Vivo : Apply factorial designs (e.g., 3x3 matrix for dose and exposure time) to account for variability in model organisms .

Q. How are computational tools integrated into the research workflow?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target proteins (e.g., PDB: 1AZM for sulfonamide-protein interactions).
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~3.2, suggesting moderate blood-brain barrier penetration) .

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